

SR-29065: A Comparative Analysis of a Selective REV-ERBα Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SR-29065	
Cat. No.:	B15137125	Get Quote

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the REV-ERB α agonist **SR-29065** with other common alternatives, supported by experimental data. The focus is on the compound's selectivity profile, a critical aspect for its potential as a research tool and therapeutic agent.

SR-29065 is a synthetic agonist of the nuclear receptor REV-ERB α , which plays a crucial role in regulating circadian rhythms and metabolic pathways. Its selectivity for REV-ERB α over its isoform REV-ERB β and other nuclear receptors is a key determinant of its utility and potential for off-target effects. This guide presents a detailed analysis of its selectivity, benchmarked against the well-known REV-ERB agonists, SR9009 and SR9011.

Comparative Selectivity Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of **SR-29065**, SR9009, and SR9011 against REV-ERB α and REV-ERB β . This data provides a quantitative measure of their potency and isoform selectivity.

Compound	REV-ERBα IC50 (nM)	REV-ERBβ IC50 (nM)	Selectivity (Fold, β vs α)
SR-29065	130	>10000	>77
SR9009	670	800	~1.2
SR9011	790	560	~0.7



Data for **SR-29065** was obtained from a co-transfection assay measuring the repression of a Bmal1-luciferase reporter. Data for SR9009 and SR9011 are from similar assays.

As the data indicates, **SR-29065** demonstrates significant selectivity for REV-ERB α over REV-ERB β , a desirable characteristic for dissecting the specific roles of REV-ERB α . In contrast, SR9009 and SR9011 exhibit comparable activity against both isoforms.

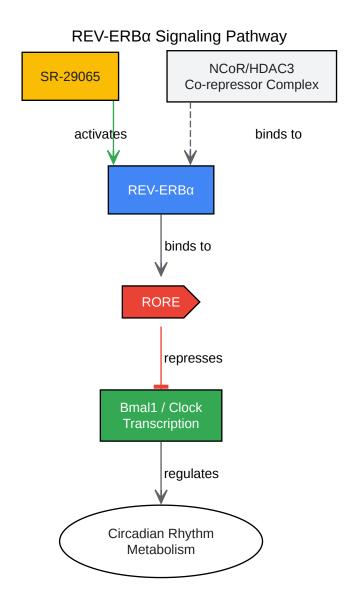
Off-Target Profile of SR-29065

To further validate its selectivity, **SR-29065** was screened against a panel of 48 human nuclear receptors at a concentration of 10 μ M. In these assays, **SR-29065** did not show any significant agonist or antagonist activity on any of the other nuclear receptors tested, highlighting its specific interaction with REV-ERB α .

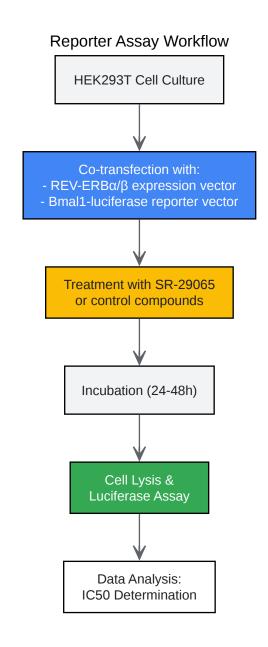
REV-ERBα Signaling Pathway

The diagram below illustrates the canonical REV-ERBα signaling pathway. REV-ERBα, in conjunction with a co-repressor complex (NCoR/HDAC3), binds to REV-ERB response elements (ROREs) in the promoter regions of target genes, primarily the core clock components Bmal1 and Clock, leading to the repression of their transcription. This repressive action is a key part of the negative feedback loop of the circadian clock.









Click to download full resolution via product page

• To cite this document: BenchChem. [SR-29065: A Comparative Analysis of a Selective REV-ERBα Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137125#validation-of-sr-29065-selectivity-profile]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com